RU 58668

Vue d'ensemble

Description

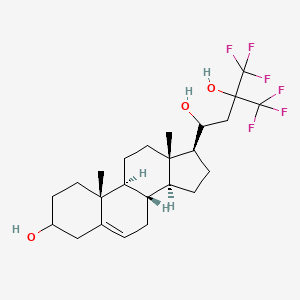

RU58668 est un composé anti-œstrogène pur connu pour sa capacité à réguler à la baisse l'expression du récepteur des œstrogènes. Il est chimiquement identifié comme (11β,17β)-11-[4-[5-(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxyphenylestra-1,3,5(10)-triène-3,17-diol . Ce composé a montré une activité antiproliférative puissante in vitro et a été utilisé dans diverses applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer du sein .

Applications De Recherche Scientifique

RU58668 has been extensively studied for its scientific research applications, including:

Mécanisme D'action

Target of Action

RU 58668, also known as Estra-1,3,5(10)-triene-3,17-diol, is a steroidal antiestrogen . Its primary target is the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound acts as a pure antiestrogen . It downregulates estrogen receptor expression . This means that it reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .

Biochemical Pathways

By downregulating the estrogen receptor, this compound can disrupt the normal functioning of these pathways, leading to changes in gene expression and cellular behavior .

Pharmacokinetics

Like other steroidal antiestrogens, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

This compound displays potent antiproliferative activity in vitro . Specifically, it has been shown to inhibit the growth of MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer . Furthermore, it causes long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the pH of the environment, and the presence of binding proteins can all affect the activity of this compound . .

Analyse Biochimique

Biochemical Properties

RU 58668 interacts with estrogen receptors, displaying potent antiproliferative activity in vitro . It downregulates estrogen receptor expression, with an IC50 value of 0.04 nM . The compound has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly (ethylene glycol) (PEG) chains .

Cellular Effects

This compound has shown to have profound effects on various types of cells. It has been reported to be a potent antiproliferative agent on MCF-7 cells stimulated by estradiol, or by exogenous or endogenous growth factors . It also inhibited the growth of the insulin-stimulated T47D cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves downregulation of estrogen receptor expression . It displays potent antiproliferative activity in vitro and causes long term regression of tamoxifen-resistant MCF-7 xenografts in vivo .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies where it was encapsulated within nanospheres and nanocapsules . The release of this compound from these nanospheres in vitro was reduced as compared with the dissolution profile of free this compound in a serum-containing medium .

Dosage Effects in Animal Models

In animal models, this compound has shown to cause long term regression of tamoxifen-resistant MCF-7 xenografts . Specific dosage effects in animal models have not been extensively reported in the literature.

Transport and Distribution

This compound has been encapsulated within nanospheres and nanocapsules for transport and distribution within cells and tissues . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .

Subcellular Localization

The subcellular localization of this compound has been observed to shift in a specific time- and dose-dependent manner . It has been reported to induce a protein synthesis-dependent clustering of the estrogen receptor in the cytoplasm, with the receptor appearing as speckled fluorescent clusters mainly located in the perinuclear region of the cytoplasm .

Méthodes De Préparation

RU58668 peut être synthétisé par une série de réactions chimiques impliquant la modification de la 17β-estradiol. Le composé peut également être encapsulé dans des nanosphères et des nanocapsules préparées à partir de différents copolymères de polyester avec des chaînes de poly(éthylène glycol) . Cette méthode d'encapsulation permet de contrôler la cinétique de libération et d'améliorer la biodisponibilité du composé .

Analyse Des Réactions Chimiques

RU58668 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: RU58668 peut être réduit pour former différents produits réduits.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

RU58668 a été largement étudié pour ses applications de recherche scientifique, notamment:

Médecine: Le composé a montré un potentiel dans le traitement du cancer du sein, en particulier dans les cas où les tumeurs sont résistantes au tamoxifène.

Mécanisme d'action

RU58668 exerce ses effets en régulant à la baisse l'expression du récepteur des œstrogènes. Il se lie au récepteur des œstrogènes et inhibe son activité, ce qui entraîne une diminution de la prolifération des cellules positives au récepteur des œstrogènes . Le composé induit également une régression à long terme du carcinome mammaire résistant au tamoxifène en inhibant la croissance des cellules cancéreuses qui dépendent de la signalisation des œstrogènes . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action comprennent le récepteur des œstrogènes et diverses voies de signalisation en aval qui régulent la prolifération et la survie cellulaires .

Comparaison Avec Des Composés Similaires

RU58668 est unique dans sa capacité à réguler à la baisse l'expression du récepteur des œstrogènes avec une grande puissance. Les composés similaires comprennent:

Tamoxifène: Un modulateur sélectif des récepteurs des œstrogènes qui est couramment utilisé dans le traitement du cancer du sein.

Fulvestrant: Un anti-œstrogène pur qui régule également à la baisse l'expression du récepteur des œstrogènes.

RU58668 se distingue par sa grande puissance et sa capacité à induire une régression à long terme des tumeurs résistantes au tamoxifène .

Propriétés

Numéro CAS |

151555-47-4 |

|---|---|

Formule moléculaire |

C34H43F5O5S |

Poids moléculaire |

658.8 g/mol |

Nom IUPAC |

(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1 |

Clé InChI |

SDCUWFRXMLQNCS-JGNCIJAKSA-N |

SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

SMILES isomérique |

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

SMILES canonique |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)- RU 58 668 RU 58668 RU-58668 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B1680105.png)

![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)

![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)

![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)

![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

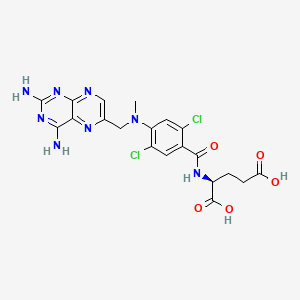

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)